Ethyl 2,2-dimethylbut-3-enoate Ethyl 2,2-dimethylbut-3-enoate
Brand Name: Vulcanchem
CAS No.: 58544-20-0
VCID: VC21212263
InChI: InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3
SMILES: CCOC(=O)C(C)(C)C=C
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

Ethyl 2,2-dimethylbut-3-enoate

CAS No.: 58544-20-0

Cat. No.: VC21212263

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-dimethylbut-3-enoate - 58544-20-0

Specification

CAS No. 58544-20-0
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name ethyl 2,2-dimethylbut-3-enoate
Standard InChI InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3
Standard InChI Key QXPBUEMBEQQXKU-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)C=C
Canonical SMILES CCOC(=O)C(C)(C)C=C

Introduction

Chemical Structure and Identification

Molecular Structure and Basic Properties

Ethyl 2,2-dimethylbut-3-enoate is an ester formed from 2,2-dimethylbut-3-enoic acid and ethanol. The compound features a quaternary carbon bearing two methyl groups, which creates a sterically hindered environment around the ester functionality . This unique structural arrangement significantly influences its chemical behavior and reactivity profile. The compound is identified by the CAS number 58544-20-0 and has several synonyms in chemical literature, including 2,2-dimethyl-but-3-enoic acid ethyl ester and 2,2-Dimethyl-3-butenoic Acid Ethyl Ester .

Chemical Identifiers and Nomenclature

For computational and database purposes, Ethyl 2,2-dimethylbut-3-enoate is represented through several standardized chemical identifiers that enable precise identification across chemical databases and literature sources . These identifiers are essential for unambiguous chemical communication and database searching.

Table 1: Chemical Identifiers for Ethyl 2,2-dimethylbut-3-enoate

Identifier TypeValue
IUPAC Nameethyl 2,2-dimethylbut-3-enoate
CAS Registry Number58544-20-0
InChIInChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3
InChIKeyQXPBUEMBEQQXKU-UHFFFAOYSA-N
SMILESCCOC(=O)C(C)(C)C=C

The IUPAC name systematically describes the compound's structure, while the InChI and SMILES notations provide machine-readable representations that facilitate computational analysis and database searching .

Physical and Chemical Properties

Physical Properties

Ethyl 2,2-dimethylbut-3-enoate possesses a range of physical properties that determine its behavior in various chemical environments and applications. These properties, summarized in Table 2, are critical for understanding its potential uses and handling requirements .

Table 2: Physical and Chemical Properties of Ethyl 2,2-dimethylbut-3-enoate

PropertyValue
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Density0.893 g/cm³
Boiling Point154.1°C at 760 mmHg
Flash Point49.9°C
LogP1.76170
Exact Mass142.09900
PSA (Polar Surface Area)26.30000
Index of Refraction1.423

These physical properties indicate that Ethyl 2,2-dimethylbut-3-enoate is a moderately volatile liquid with a relatively low boiling point compared to many other organic esters of similar molecular weight . The LogP value of 1.76170 suggests moderate lipophilicity, which influences its solubility characteristics in various solvents and potentially its behavior in biological systems .

Structural Features and Their Implications

The molecular structure of Ethyl 2,2-dimethylbut-3-enoate contains several key features that determine its chemical behavior . The quaternary carbon bearing two methyl groups creates steric hindrance around the carbonyl group, potentially affecting the reactivity of the ester functionality. The terminal vinyl group provides a site for additional chemical transformations, making this compound versatile in organic synthesis .

The combination of these structural elements results in a compound with multiple reactive sites that can participate in different types of chemical reactions, including esterification, hydrolysis, addition reactions at the carbon-carbon double bond, and potential polymerization under appropriate conditions .

Spectroscopic Characterization

Predicted Spectral Properties

Based on the molecular structure of Ethyl 2,2-dimethylbut-3-enoate, several spectroscopic characteristics can be predicted that would be useful for its identification and characterization .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would be expected to show distinct signal patterns reflecting the different hydrogen environments in the molecule:

  • The ethyl group would display a characteristic triplet (for the terminal CH3) and quartet (for the CH2 adjacent to oxygen) pattern

  • The two methyl groups attached to the quaternary carbon would appear as a singlet due to their chemical equivalence

  • The vinyl group would show a complex pattern of signals reflecting the terminal alkene structure

13C NMR would reveal signals for all eight carbon atoms, with the carbonyl carbon displaying a characteristic downfield shift (~170-175 ppm) and the alkene carbons showing distinct signals in the 115-140 ppm range .

Infrared (IR) Spectroscopy

IR spectroscopy would be expected to reveal several characteristic absorption bands:

  • Ester carbonyl stretching at approximately 1735-1750 cm-1

  • C=C stretching vibration at approximately 1640-1680 cm-1

  • C-O stretching at approximately 1200-1250 cm-1

  • Various C-H stretching bands in the 2850-3000 cm-1 region

These spectral features would provide definitive confirmation of the compound's structure and functional groups .

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 142, corresponding to the molecular weight of the compound . Fragmentation patterns would likely include the loss of the ethoxy group (m/z 97), cleavage at the ester bond, and potentially fragments resulting from the loss of one or both methyl groups from the quaternary carbon .

Synthesis and Preparation

Purification Methods

Purification of the synthesized Ethyl 2,2-dimethylbut-3-enoate would likely involve standard techniques for purifying organic esters:

  • Extraction and washing to remove water-soluble impurities

  • Drying with appropriate drying agents

  • Distillation, potentially under reduced pressure given its boiling point of 154.1°C at atmospheric pressure

  • Column chromatography for higher purity requirements

Chemical Reactivity

Ester Functionality Reactions

As an ester, Ethyl 2,2-dimethylbut-3-enoate would be expected to participate in several characteristic reactions:

  • Hydrolysis: Under acidic or basic conditions, the ester would hydrolyze to yield 2,2-dimethylbut-3-enoic acid and ethanol

  • Transesterification: Reaction with other alcohols in the presence of catalysts would lead to the exchange of the ethoxy group

  • Reduction: Using appropriate reducing agents such as lithium aluminum hydride would convert the ester to the corresponding primary alcohol

  • Aminolysis: Reaction with amines would yield the corresponding amides

Alkene Functionality Reactions

The terminal vinyl group presents additional reactive sites that can undergo various transformations:

  • Addition reactions: Including hydrogenation, halogenation, hydration, and hydrohalogenation

  • Oxidation: Leading to various oxidized products depending on the reagents and conditions

  • Polymerization: Under appropriate conditions, the vinyl group could participate in polymerization reactions

  • Cycloaddition reactions: Such as Diels-Alder reactions when serving as a dienophile

The presence of both ester and alkene functionalities creates opportunities for selective reactions and the potential for creating more complex molecular structures through sequential transformations.

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